molecular formula C8H11NO2S B157388 Ethyl 2,4-dimethylthiazole-5-carboxylate CAS No. 7210-77-7

Ethyl 2,4-dimethylthiazole-5-carboxylate

Cat. No.: B157388
CAS No.: 7210-77-7
M. Wt: 185.25 g/mol
InChI Key: BXOIIRQIGYJTTB-UHFFFAOYSA-N
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Comparison with Similar Compounds

Ethyl 2,4-dimethylthiazole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical properties and applications. This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOIIRQIGYJTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345334
Record name ethyl 2,4-dimethylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-77-7
Record name Ethyl 2,4-dimethyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7210-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,4-dimethylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

126 mmol of thioacetamide was dissolved in 378 ml of tetrahydrofuran, then a solution, in which 120 mmol of 2-chloroaceto acetate was dissolved in 36 ml of tetrahydrofuran, was gradually dropped with keeping a temperature at 0 to 10° C. using an ice bath. After the dropping, stirring was continued for 1 hour at a room temperature, then the temperature was heated up to 80° C. and the reaction was continued for 3 hours. The reacted liquid was kept still overnight. A recrystallized solid was filtrated, and dissolved in 50 ml of water. Sodium hydrogen carbonate was added until the pH of the solution reached 8 to 9, the product was extracted and separated into an organic layer using ethyl acetate, then dried under sodium sulfate and the solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.
Quantity
126 mmol
Type
reactant
Reaction Step One
Quantity
378 mL
Type
reactant
Reaction Step One
Name
2-chloroaceto acetate
Quantity
120 mmol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-chloroacetoacetate (111.2 g, 0.68 mol) and thioacetamide (40 g, 0.68 mol) in 150 ml ethanol was heated to 90° C. and stirred for 5 h. After cooling to room temperature, the solvent was removed under vacuum to afford the title compound (105 g, y=83%).
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dimethylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2,4-dimethylthiazole-5-carboxylate
Reactant of Route 3
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Ethyl 2,4-dimethylthiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dimethylthiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dimethylthiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dimethylthiazole-5-carboxylate

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